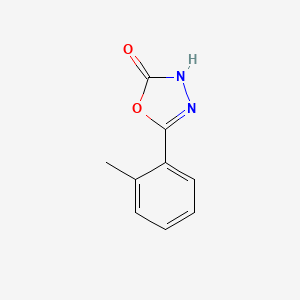

5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one

Description

5-(2-Methylphenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound featuring a 1,3,4-oxadiazol-2-one core substituted at the 5-position with a 2-methylphenyl group. The 1,3,4-oxadiazol-2-one scaffold is recognized for its pharmacological versatility, particularly in antimicrobial and antimycobacterial applications .

Properties

IUPAC Name |

5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-2-3-5-7(6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMIXYJTZWBBCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed: The major products formed from these reactions include substituted oxadiazoles, hydrazine derivatives, and various functionalized oxadiazole compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one as an anticancer agent. For instance:

- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. This inhibition leads to apoptosis in various cancer cell lines.

- Case Study : In vitro tests on breast cancer cell lines (e.g., MDA-MB-231) revealed significant cytotoxic effects, with low toxicity observed in normal cell lines .

Antimicrobial Properties

This compound exhibits promising antimicrobial activity:

- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

- Case Study : A study reported that derivatives of this compound demonstrated significant activity against multi-drug resistant strains of bacteria .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent:

- Mechanism : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase.

- Research Findings : Experimental models have indicated a reduction in inflammation markers upon treatment with this compound .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimycobacterial Activity

Several 5-aryl-substituted 1,3,4-oxadiazol-2-one derivatives exhibit potent activity against Mycobacterium tuberculosis. Key findings include:

- 5-(Pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivatives (e.g., 3-alkyl/aryl-substituted analogs) demonstrated MIC values ranging from 1.56 to 25 µg/mL against M. tuberculosis H37Rv. Substitution at the 3-position (e.g., methyl, benzyl) significantly enhanced activity compared to unsubstituted derivatives .

- 5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one (CAS 1711-61-1) showed moderate antimycobacterial activity but required structural optimization for improved efficacy .

- 5-(3-Fluorophenyl)-3H-1,3,4-oxadiazol-2-one (CAS 1044766-12-2) exhibited a molecular weight of 180.14 g/mol and logP of 1.58 , suggesting favorable lipophilicity for membrane penetration .

However, its antimycobacterial activity may be lower than pyridin-4-yl derivatives due to the absence of nitrogen heteroatoms, which facilitate target binding .

Table 1: Antimycobacterial Activity of Selected 1,3,4-Oxadiazol-2-One Derivatives

*Data inferred from structural analogs.

Physicochemical Properties

The substituent at the 5-position critically influences solubility, stability, and bioavailability:

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and fluoro (F) substituents increase metabolic stability but may reduce solubility. For example, 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one has a molecular weight of 196.6 g/mol and is classified as harmful upon exposure .

- Electron-Donating Groups (EDGs) : Methyl (-CH3) and methoxy (-OCH3) groups enhance lipophilicity (logP ~1.5–2.0), favoring passive diffusion across bacterial membranes .

- Heteroaromatic Substituents: Pyridin-4-yl derivatives balance lipophilicity and hydrogen-bonding capacity, optimizing target engagement in M. tuberculosis enoyl-ACP reductase .

Biological Activity

5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one is a compound that belongs to the oxadiazole class of heterocycles, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Structural Overview

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 176.17 g/mol

- Chemical Structure : The compound features a 1,3,4-oxadiazole ring substituted with a 2-methylphenyl group.

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. A study highlighted the effectiveness of various oxadiazole derivatives against multiple cancer cell lines. Specifically, compounds with similar structures to this compound showed promising results in inhibiting cell growth in various cancer types.

Case Studies

- Inhibition of Tumor Cell Growth :

- Mechanism of Action :

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

Antibacterial Studies

A study on related oxadiazole compounds reported broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 64 μg/mL. Notably:

- Compound with Similar Structure : A derivative showed an MIC of 1 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The biological activity of oxadiazole derivatives extends to enzyme inhibition. These compounds have been shown to inhibit various enzymes that are crucial in disease pathways.

Key Findings

- Inhibition of Carboxylesterase :

- Enzyme Specificity :

Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for preparing 5-(2-methylphenyl)-3H-1,3,4-oxadiazol-2-one?

The synthesis typically involves cyclization or condensation reactions. For example:

- Vilsmeier–Haack Reaction : Chloroformylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives yields intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, which can be further functionalized .

- Oxidative Cyclization : Aromatic aldehyde semicarbazides undergo oxidative cyclization with bromine in acetic acid and sodium acetate to form 1,3,4-oxadiazoles .

- One-Pot Methods : Multi-component condensation reactions using intermediates like 5-chloro-3-methyl-1-aryl derivatives improve efficiency .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine), SC-XRD reveals a planar oxadiazole ring and intermolecular N–H⋯N hydrogen bonds forming a 3D network. Key parameters include mean C–C bond lengths (0.003–0.005 Å) and R-factors (~0.045) .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar oxadiazoles (e.g., phenol derivatives):

- GHS Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

- Mitigation : Use fume hoods, wear nitrile gloves, and consult safety data sheets (SDS) for first-aid measures (e.g., immediate medical consultation for ingestion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Substituent Effects : Electron-donating groups (e.g., methyl) on the phenyl ring alter reaction kinetics .

- Catalyst Selection : Acidic vs. neutral conditions (e.g., sodium acetate in acetic acid) impact cyclization efficiency .

- Purification Methods : Recrystallization (e.g., methanol) or column chromatography may affect yield calculations .

Q. What strategies optimize structure-activity relationships (SAR) for biological applications?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) to enhance antimicrobial activity via enzyme inhibition .

- Hybrid Molecules : Link oxadiazole cores to thiazolidinediones or quinazolinones to target multiple biochemical pathways (e.g., anticancer or antidiabetic activity) .

- In Silico Modeling : Use DFT calculations to predict binding affinities with target enzymes (e.g., dehydrogenase or kinase families) .

Q. How do reaction mechanisms differ between oxidative cyclization and Vilsmeier–Haack routes?

Q. What advanced analytical methods validate purity and structural integrity?

- NMR/IR Spectroscopy : Confirm regiochemistry via carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole ring (C–N–C, ~1250 cm⁻¹) signals .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for molecular formula validation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability for applications in material science .

Q. How do intermolecular interactions influence crystallographic packing?

Hydrogen bonding (e.g., N–H⋯N) and π-π stacking between phenyl and oxadiazole rings dictate crystal lattice stability. For example, 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine forms a 3D network via N–H⋯N bonds (2.8–3.0 Å) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.